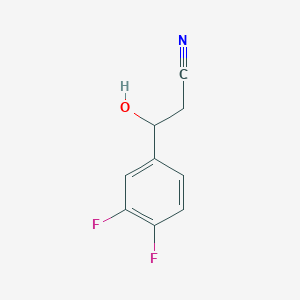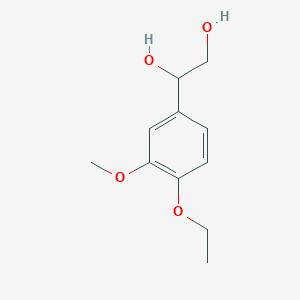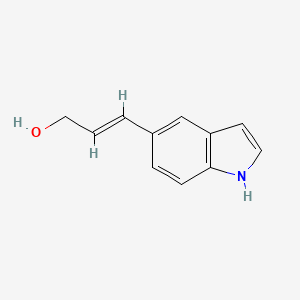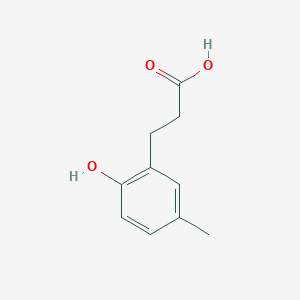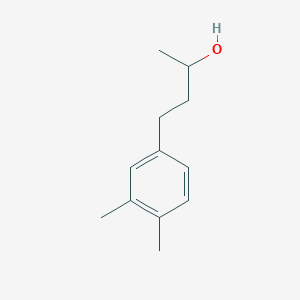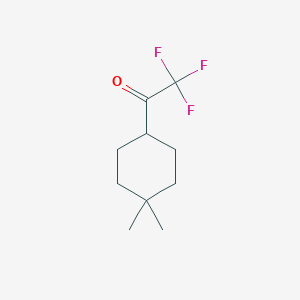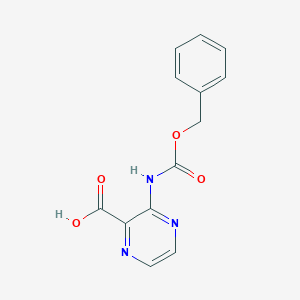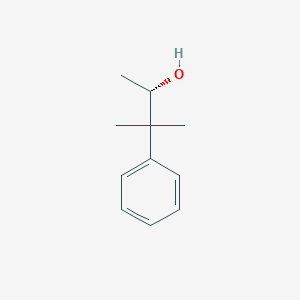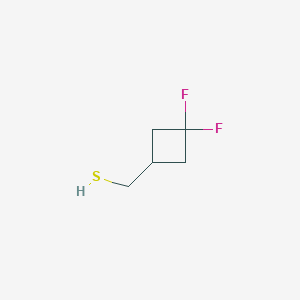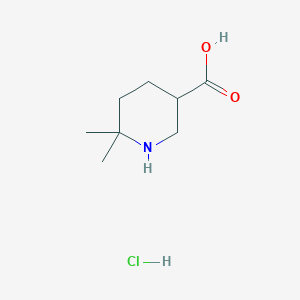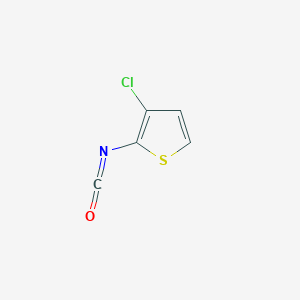![molecular formula C6H14ClNOS B13610462 3-[(Methylamino)methyl]thiolan-3-olhydrochloride CAS No. 2792217-36-6](/img/structure/B13610462.png)
3-[(Methylamino)methyl]thiolan-3-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is a chemical compound with a unique structure that includes a thiolane ring substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methylamino)methyl]thiolan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiolane derivatives.
Applications De Recherche Scientifique
3-[(Methylamino)methyl]thiolan-3-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Methylamino)methyl]oxolan-3-ol: A structurally similar compound with an oxolane ring instead of a thiolane ring.
3-[(Methylamino)methyl]tetrahydrofuran-3-ol: Another related compound with a tetrahydrofuran ring.
Uniqueness
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
2792217-36-6 |
|---|---|
Formule moléculaire |
C6H14ClNOS |
Poids moléculaire |
183.70 g/mol |
Nom IUPAC |
3-(methylaminomethyl)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-4-6(8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
Clé InChI |
UETUYARXAJXQST-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCSC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


